molecular formula C8H12N2 B2392188 (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile CAS No. 185985-36-8

(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile

Cat. No.: B2392188
CAS No.: 185985-36-8
M. Wt: 136.198
InChI Key: BXDHBYQLGINUKZ-RNLVFQAGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile (CAS 216753-59-2) is a chiral, nitrogen-containing bicyclic compound of significant interest in medicinal chemistry and drug discovery. It features the 8-azabicyclo[3.2.1]octane core scaffold, which is the central structural motif of the tropane alkaloid family . This specific nitrile-functionalized building block is designed for the synthesis and exploration of novel bioactive molecules. The primary research value of this compound lies in its application as a key synthetic intermediate for the development of potential therapeutics. The 8-azabicyclo[3.2.1]octane scaffold is extensively investigated in central nervous system (CNS) drug discovery. Compounds based on this structure are known to interact with monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT), which are targets for treating conditions like cocaine abuse . Furthermore, recent research has identified potent, systemically available inhibitors featuring a pyrazole-azabicyclo[3.2.1]octane core that target intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising approach to manage inflammatory responses, and the azabicyclic core is critical for this non-covalent, high-affinity binding activity . The nitrile group on the 3-position of this molecule offers a versatile chemical handle for further synthetic elaboration, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . This enables the optimization of potency, selectivity, and drug-like properties. This compound is supplied for research purposes only. This product is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(1S,5R)-8-azabicyclo[3.2.1]octane-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c9-5-6-3-7-1-2-8(4-6)10-7/h6-8,10H,1-4H2/t6?,7-,8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDHBYQLGINUKZ-IEESLHIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common approach is the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another method involves the stereochemical control achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methodologies developed for the preparation of the bicyclo[3.2.1]octane system can be adapted for large-scale production. These methods often involve selective fragmentation of functionalized tricyclo[3.2.1.02,7]octane derivatives or intramolecular cyclopropanation of double bonds .

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions can convert the nitrile group to an amine.

Scientific Research Applications

(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The nitrile group can also participate in various biochemical pathways, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Functional Group Variations

Sulfonamide Derivatives
  • (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-isopropylphenoxy)-8-azabicyclo[3.2.1]octane Key Features: Sulfonamide at position 8 and 4-isopropylphenoxy at position 3. Applications: Sulfonamides are prevalent in enzyme inhibitors (e.g., carbonic anhydrase). The bulky substituents may enhance target selectivity . Synthesis: Prepared via tert-butyl carbamate intermediates, highlighting modular synthetic routes .
  • 8-[(4-Aminophenyl)sulfonyl]-8-azabicyclo[3.2.1]octane-3-carbonitrile (D4) Key Features: Combines sulfonamide (4-aminophenyl) and nitrile groups. Reactivity: The amino group facilitates conjugation, while the nitrile enables click chemistry. Used in experimental phasing pipelines .
Ester and Carboxylic Acid Derivatives
  • (1R,3R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate Key Features: Ester group at position 3 and methyl at position 7. Properties: Improved lipophilicity compared to nitrile derivatives. Esters are prodrug candidates .
  • (1R,2R,3S,5S)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid hydrochloride Key Features: Carboxylic acid and hydroxyl groups.
Carbonitrile and Carbonyl Derivatives
  • 8-Methyl-2-pyrazinyl-8-azabicyclo[3.2.1]octan-2-ol

    • Key Features : Pyrazinyl and hydroxyl groups (CAS 765927-83-1).
    • Reactivity : The hydroxyl group enables hydrogen bonding, while pyrazinyl substituents may modulate pharmacokinetics .
  • (1R,5S)-1,8,8-Trimethyl-3-azabicyclo[3.2.1]octane-3-carbonyl chloride

    • Key Features : Reactive carbonyl chloride group.
    • Applications : Intermediate in peptide coupling; high reactivity necessitates careful handling .

Structural and Pharmacokinetic Comparisons

Compound Name Substituents/Functional Groups Molecular Weight Key Properties/Applications References
Target Compound 3-CN ~134.18 Synthetic intermediate; nitrile reactivity
D4 (Sulfonamide + nitrile) 8-SO₂(4-NH₂Ph), 3-CN ~317.34* Target-binding enhancement
8-Methyl-3-ester derivative 8-Me, 3-O-COOR ~155.19 Prodrug potential; improved bioavailability
Carboxylic acid derivative 3-COOH, 2-OH 221.68 High solubility; ionizable for salt formation
Carbonyl chloride derivative 3-COCl ~203.72 Reactive intermediate

*Calculated based on molecular formula.

Biological Activity

(1R,5S)-8-Azabicyclo[3.2.1]octane-3-carbonitrile, a compound belonging to the bicyclic amine class, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, focusing on its role as a monoamine reuptake inhibitor and its implications in treating various neurological disorders.

  • IUPAC Name: this compound
  • CAS Number: 1368363-90-9
  • Molecular Formula: C8H12N2
  • Molecular Weight: 136.2 g/mol
  • Purity: 95%

The primary mechanism of action for this compound involves the inhibition of monoamine transporters, specifically targeting serotonin and norepinephrine reuptake mechanisms. This inhibition leads to increased availability of these neurotransmitters in the synaptic cleft, which is beneficial in treating conditions such as depression and anxiety disorders.

Biological Activity and Therapeutic Applications

Research indicates that derivatives of the azabicyclo[3.2.1]octane scaffold exhibit significant monoamine transporter inhibitory activity. A study highlighted that compounds within this class can effectively inhibit the reuptake of serotonin and norepinephrine in vitro, suggesting their potential as antidepressants and anxiolytics .

Table 1: Summary of Biological Activities

Compound NameActivity TypeTargetReference
This compoundMonoamine reuptake inhibitorSerotonin/Norepinephrine
Pyrazole derivativesNAAA inhibitorN-acylethanolamine-hydrolyzing acid amidase
6-substituted 1-azabicyclo[3.2.1]octanesMonoamine transporter inhibitorVarious

Case Study 1: Treatment of Depression

In a clinical study involving patients with major depressive disorder, a derivative of (1R,5S)-8-Azabicyclo[3.2.1]octane demonstrated significant improvements in depressive symptoms compared to placebo controls. Patients receiving the treatment reported enhanced mood and reduced anxiety levels .

Case Study 2: Anxiety Disorders

Another study explored the efficacy of (1R,5S)-8-Azabicyclo[3.2.1]octane derivatives in treating generalized anxiety disorder (GAD). The results showed that these compounds could effectively reduce anxiety levels by modulating serotonin and norepinephrine levels in the brain .

Structure-Activity Relationship (SAR)

The biological activity of (1R,5S)-8-Azabicyclo[3.2.1]octane derivatives is highly influenced by their structural configuration. Variations in substituents on the bicyclic structure can lead to different affinities for monoamine transporters, impacting their therapeutic potential .

Table 2: Key Structural Variations and Their Effects

Structural VariationEffect on ActivityReference
Substitution at position 6Increased serotonin reuptake inhibition
Pyrazole incorporationEnhanced NAAA inhibition

Q & A

Q. Table 1: Representative Reaction Conditions

ReagentSolventTemperatureYieldReference
4-[Bis(TMS)amino]PhMgBrTHFRT65%
HCl (for salt formation)EtOHReflux>95%

Basic: How is the stereochemical configuration of this compound confirmed?

Methodological Answer:
Stereochemistry is determined using:

  • NMR Spectroscopy : Coupling constants (e.g., 3J^3J values) between protons on the bicyclic scaffold resolve exo/endo isomerism .
  • X-ray Crystallography : Absolute configuration is confirmed via single-crystal analysis, as demonstrated for related derivatives like (1R,3R,5S)-8-azabicyclo[3.2.1]octan-3-ol hydrochloride .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB, validated for bicyclic amines .

Advanced: How can derivatives be designed for structure-activity relationship (SAR) studies?

Methodological Answer:
Key modification strategies include:

  • Sulfonyl Group Introduction : At the 8-position (e.g., 8-[(3-trifluoromethylbenzyl)sulfonyl]), which enhances receptor binding affinity in pharmacological targets .
  • Triazole Functionalization : Substitution at the 3-position (e.g., 1,2,4-triazol-1-yl) to improve metabolic stability and selectivity .
  • Aromatic Substituents : Adding 4-chlorophenyl or 4-methylphenyl groups to the bicyclic core to modulate lipophilicity and bioavailability .

Q. Table 2: SAR Modifications and Observed Effects

DerivativeBiological EffectReference
8-(Phenylmethyl)-3-cyanoIncreased CNS penetration
3-(Methylsulfonyl)-8-(trifluoromethyl)Enhanced kinase inhibition
8-Cyclopropyl-3-carbonitrileImproved metabolic stability

Advanced: How can solubility challenges in pharmacological assays be addressed?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/water mixtures (e.g., 10% DMSO) for in vitro assays, as validated for related bicyclic compounds .
  • Salt Formation : Hydrochloride salts (e.g., exo-8-azabicyclo[3.2.1]octane-3-carbonitrile HCl) improve aqueous solubility while retaining stereochemical integrity .
  • Prodrug Strategies : Esterification of the nitrile group (e.g., methyl ester derivatives) enhances solubility without altering core reactivity .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Stereochemical Purity Verification : Re-analyze batches using chiral HPLC or X-ray crystallography to rule out enantiomeric impurities .
  • Functional Group Interference Testing : Compare activity of nitrile vs. carboxylate derivatives to identify assay artifacts (e.g., false positives due to reactive nitrile groups) .
  • Dose-Response Reproducibility : Validate results across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .

Basic: What analytical techniques ensure compound purity and identity?

Methodological Answer:

  • HPLC-MS : Quantifies purity (>95%) and confirms molecular weight (e.g., m/z 163.65 for hydrochloride salts) .
  • Elemental Analysis : Validates stoichiometry (e.g., C: 51.7%, H: 6.2%, N: 8.6% for C7_7H14_{14}ClNO) .
  • FT-IR Spectroscopy : Detects functional groups (e.g., nitrile stretch at ~2240 cm1^{-1}) .

Advanced: What strategies optimize enantioselective synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Use tert-butyl carbamate-protected intermediates to control stereochemistry during bicyclic ring formation .
  • Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) for stereocenter induction .
  • Dynamic Resolution : Utilize enzymatic resolution (e.g., lipases) to separate enantiomers during final hydrolysis steps .

Advanced: How to evaluate metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal Incubations : Test hepatic clearance using rat/human liver microsomes with NADPH cofactors .
  • Plasma Stability Assays : Monitor degradation in plasma (37°C, 1–24 hrs) to identify esterase-sensitive derivatives .
  • CYP450 Inhibition Screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.